molecular formula C8H9N5 B8517787 7-Hydrazino-quinazolin-4-ylamine

7-Hydrazino-quinazolin-4-ylamine

Cat. No. B8517787
M. Wt: 175.19 g/mol
InChI Key: UXFFNZZREBTEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678803B2

Procedure details

7-Fluoro-quinazolin-4-ylamine (0.306 mmol, 50 mg) is dissolved in Hydrazine (2 mL) and heated in an open flask until all the liquid is gone. The resulting solid is taken up in isopropanol and stirred for 30 minutes and the solid is collected by filtration. This gives desired product 7-Hydrazino-quinazolin-4-ylamine (32 mg, LC/MS m/z=176 [M+H]+) as a tan powder.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[C:10]2[C:5]([C:6]([NH2:12])=[N:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.[NH2:13][NH2:14]>C(O)(C)C>[NH:13]([C:2]1[CH:11]=[C:10]2[C:5]([C:6]([NH2:12])=[N:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1)[NH2:14]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
FC1=CC=C2C(=NC=NC2=C1)N
Name
Quantity
2 mL
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in an open flask until all the liquid
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(N)C1=CC=C2C(=NC=NC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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